molecular formula C5H7F2NO B1441653 3-(2,2-Difluoroethoxy)propanenitrile CAS No. 1309602-19-4

3-(2,2-Difluoroethoxy)propanenitrile

Cat. No. B1441653
M. Wt: 135.11 g/mol
InChI Key: ILHGGPWCYULXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,2-Difluoroethoxy)propanenitrile” is a chemical compound with the CAS Number: 1309602-19-4 . It has a molecular weight of 135.11 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3-(2,2-Difluoroethoxy)propanenitrile” is 1S/C5H7F2NO/c6-5(7)4-9-3-1-2-8/h5H,1,3-4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(2,2-Difluoroethoxy)propanenitrile” is a liquid at room temperature . It has a molecular weight of 135.11 .

Scientific Research Applications

  • Electrolytes for Lithium-Ion Batteries : A study by Liu et al. (2016) introduced new mixtures of nitrile-functionalized glyme, including 3-(2-methoxyethoxy)propanenitrile, as safe electrolytes for lithium-ion batteries. These electrolytes demonstrated high safety and better wettability to separator and electrodes compared to conventional electrolytes, indicating their potential for practical application in battery technology.

  • Degradation of Pollutants : Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile using the Fe(0)/GAC micro-electrolysis system. Their study, detailed in Chemosphere, found that influent pH, Fe(0)/GAC ratio, and granular activated carbon adsorption significantly affected the removal efficiency of the pollutant, enhancing the degradation process.

  • Lipase-Catalyzed Enantioselective Transesterification : Zhang et al. (2018) reported in Green Chemistry Letters and Reviews the transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by Pseudomonas fluorescens lipase in liquid carbon dioxide. The study found enhanced catalytic performance and excellent enantioselectivity, indicating potential applications in chemical synthesis.

  • Conformational Analysis of Organosilicon Compounds : Jenneskens et al. (1989) conducted a conformational analysis of various organosilicon compounds, including 3-(triethoxysilyl)propanenitrile. The study, published in Recueil des Travaux Chimiques des Pays-Bas, revealed the presence of these systems in different conformers and explored the solvent dependence of the conformational equilibrium.

  • Theoretical Study on Nitriles : Fernández et al. (1992) carried out an ab initio study on various nitriles, including 3-chloro-propanenitrile, exploring intramolecular hydrogen bonds and anomeric effects. This study, detailed in the Journal of Computational Chemistry, compared calculated stabilities and geometrical trends with experimental data, contributing to a deeper understanding of nitrile chemistry.

Safety And Hazards

The compound has been classified with the signal word “Danger” and has several hazard statements including H227, H301, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3-(2,2-difluoroethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)4-9-3-1-2-8/h5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGGPWCYULXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277644
Record name Propanenitrile, 3-(2,2-difluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)propanenitrile

CAS RN

1309602-19-4
Record name Propanenitrile, 3-(2,2-difluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(2,2-difluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Difluoroethoxy)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2,2-Difluoroethoxy)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(2,2-Difluoroethoxy)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(2,2-Difluoroethoxy)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(2,2-Difluoroethoxy)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(2,2-Difluoroethoxy)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.